molecular formula C17H14Cl2N2O3 B5018206 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide

Cat. No.: B5018206
M. Wt: 365.2 g/mol
InChI Key: SHFZVGNGAINVNE-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and several functional groups including dichloro, nitro, and carboxamide groups. These structural elements contribute to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring can also interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide: shares similarities with other nitro and dichloro-substituted cyclopropane derivatives.

    N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide: Lacks the dichloro groups but has similar structural features.

    2,2-dichloro-N-(2-methylphenyl)-3-phenylcyclopropane-1-carboxamide: Lacks the nitro group but retains the dichloro and cyclopropane features.

Uniqueness

The presence of both nitro and dichloro groups in this compound makes it unique compared to other similar compounds.

Properties

IUPAC Name

2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-10-7-8-12(21(23)24)9-13(10)20-16(22)15-14(17(15,18)19)11-5-3-2-4-6-11/h2-9,14-15H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFZVGNGAINVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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